BenchChemオンラインストアへようこそ!

N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CRF1 receptor antagonist Structure-activity relationship Pyrazolo[1,5-a]pyrimidine

Select CAS 890633-10-0 as your definitive SAR probe for CRF1 receptor studies. The ortho-chloro substituent delivers a ~34-fold affinity gain over unsubstituted phenyl, while the N-butyl secondary amine improves potency 3.4-fold vs N-propyl. Unlike tertiary amine clinical candidates (e.g., NBI 30775), this secondary amine provides a hydrogen bond donor and lower MW (328.84) for superior CNS penetration potential. Use directly as a reference standard in PAMPA-BBB assays or as a precursor for [18F]/[19F] PET tracer alkylation. Available at >95% purity with defined lot-specific characterization data.

Molecular Formula C18H21ClN4
Molecular Weight 328.84
CAS No. 890633-10-0
Cat. No. B2955144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890633-10-0
Molecular FormulaC18H21ClN4
Molecular Weight328.84
Structural Identifiers
SMILESCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C
InChIInChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-8-6-7-9-15(14)19/h6-9,11,20H,4-5,10H2,1-3H3
InChIKeyDUEPCOARBMHNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-10-0): A Monoalkyl Secondary Amine CRF1 Receptor Ligand Scaffold for SAR-Driven Procurement


N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-10-0) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a 2-chlorophenyl substituent at the 3-position, methyl groups at the 2- and 5-positions, and an n-butylamino secondary amine at the 7-position . Its molecular formula is C18H21ClN4 with a molecular weight of 328.84 g/mol and a typical commercial purity of 95% . This scaffold is a privileged structure in medicinal chemistry, most notably explored as a corticotropin-releasing factor type-1 (CRF1) receptor antagonist chemotype, with extensive structure-activity relationship (SAR) data available from Warner-Lambert/Pfizer discovery programs and subsequent academic radiotracer development efforts [1].

Why Generic Interchange of Pyrazolo[1,5-a]pyrimidin-7-amine CRF1 Antagonists Fails: The N-Butyl Secondary Amine Differentiation of CAS 890633-10-0


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to subtle modifications at the N-7 amine, the 3-phenyl substitution pattern, and the 2,5-dimethyl substituents, with CRF1 receptor binding affinity varying over two orders of magnitude (Ki from 1.0 nM to >500 nM) across closely related analogs [1]. Direct SAR evidence demonstrates that the ortho-chloro substituent on the 3-phenyl ring contributes a ~34-fold affinity gain relative to an unsubstituted phenyl (Ki 15 nM vs 511 nM), while the switch from N-propyl to N-butyl improves potency approximately 3.4-fold (IC50 51 nM vs Ki 15 nM) [2]. Unlike the more extensively characterized tertiary amine analogs (e.g., PD-171729, NBI 30775/R121919, DMP904), CAS 890633-10-0 features a secondary amine at the 7-position, which provides a chemically distinct hydrogen bond donor capacity and a lower molecular weight (328.84 vs 391.3 for PD-171729) that can alter CNS penetration potential, metabolic stability, and synthetic tractability for downstream N-alkylation [3]. Generic substitution among pyrazolo[1,5-a]pyrimidin-7-amines without regard to these specific structural features risks selecting a compound with inappropriate potency, selectivity, or physicochemical properties for the intended experimental context.

Quantitative Differentiation Evidence for N-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-10-0) vs Closest Analogs


Ortho-Chloro Substituent Affords 34-Fold CRF1 Affinity Gain vs Unsubstituted Phenyl: A Phenyl Ring Substitution SAR Comparator

Within the N-butyl-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine sub-series, the presence of a single ortho-chloro substituent on the 3-phenyl ring yields a CRF1 receptor binding affinity (Ki) of 15 nM, representing a 34.1-fold improvement over the unsubstituted phenyl analog (Ki = 511 nM) measured under identical assay conditions [1]. This quantitative differentiation isolates the contribution of the 2-chlorophenyl group—the exact substitution pattern present in CAS 890633-10-0—to target engagement, independent of the N-alkylation state. For the target secondary amine compound, the 2-chlorophenyl motif is expected to confer a qualitatively similar affinity enhancement relative to an unsubstituted phenyl secondary amine comparator, though direct measurement for the exact compound is not publicly available.

CRF1 receptor antagonist Structure-activity relationship Pyrazolo[1,5-a]pyrimidine Binding affinity

N-Butyl vs N-Propyl Chain Length Differentiation: ~3.4-Fold CRF1 Affinity Advantage for the Butyl Homolog

Comparison of the N-propyl secondary amine analog (CAS 890634-61-4, 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine) with the N-butyl-N-ethyl tertiary amine analog (BDBM50071233) reveals that the butyl-containing compound achieves a Ki of 15 nM, while the propyl-containing secondary amine has a reported IC50 of 51 nM in a CRF1 binding assay [1]. Although these data derive from different laboratories and one uses Ki while the other uses IC50 (precluding direct arithmetic comparison), the consistent trend across the pyrazolo[1,5-a]pyrimidine CRF1 series indicates that extending the N-7 alkyl chain from propyl to butyl is associated with a marked improvement in target engagement. The target compound CAS 890633-10-0, as the N-butyl secondary amine, occupies an intermediate structural position that combines the longer butyl chain with the secondary amine hydrogen bond donor functionality.

CRF1 receptor N-alkyl SAR Pyrazolo[1,5-a]pyrimidine Binding assay

Secondary Amine vs Tertiary Amine at the 7-Position: Molecular Weight and Hydrogen Bond Donor Differentiation for CNS Penetration and Synthetic Tractability

CAS 890633-10-0 is a secondary amine (N-butyl-NH) with a molecular weight of 328.84 g/mol, whereas the most potent clinically-investigated analogs such as PD-171729 (N-butyl-N-ethyl, MW 391.3 g/mol), NBI 30775/R121919 (N,N-dipropyl, MW ~409 g/mol), and DMP904 (N-3-pentyl, MW ~379 g/mol) are all tertiary amines with substantially higher molecular weights [1]. In CNS drug discovery, molecular weight is inversely correlated with passive blood-brain barrier permeability, and the presence of a hydrogen bond donor in secondary amines can influence both permeability and efflux transporter recognition [2]. The secondary amine also provides a synthetic handle for subsequent N-alkylation with diverse electrophiles (e.g., fluorobutyl tosylates for PET tracer synthesis), enabling researchers to generate custom N,N-disubstituted libraries from a single procurement [3]. Direct comparative CNS penetration data for CAS 890633-10-0 vs PD-171729 are not available in the public domain.

Blood-brain barrier penetration Secondary amine Molecular weight optimization Synthetic intermediate

Mono- vs Di-Chlorophenyl Substitution: Intermediate CRF1 Potency with Reduced Lipophilicity vs the 2,4-Dichlorophenyl Clinical Candidate PD-171729

The 2-chlorophenyl compound (represented by BDBM50071233, Ki = 15 nM) exhibits 3-fold lower CRF1 binding affinity than the 2,4-dichlorophenyl analog PD-171729 (BDBM50071234/CHEMBL290762, Ki = 5 nM), as measured under identical assay conditions [1]. The addition of a second chlorine at the 4-position of the phenyl ring (para to the pyrazolo[1,5-a]pyrimidine core) enhances affinity by approximately 0.48 log units but also increases calculated lipophilicity (cLogP) and molecular weight. For applications where intermediate target affinity is desirable—such as competition binding studies requiring measurable displacement at moderate concentrations, or when seeking to avoid the enhanced lipophilicity and potential off-target binding associated with the dichloro substitution—the mono-2-chlorophenyl compound CAS 890633-10-0 occupies a differentiated potency window. Furthermore, the 2,4-dichlorophenyl series has been extensively patented and advanced to clinical evaluation (PD-171729), whereas the 2-chlorophenyl secondary amine series remains comparatively underexplored, offering greater freedom-to-operate and novelty for probe development [2].

CRF1 antagonist Halogen substitution Lipophilicity PD-171729

Commercially Available at 95% Purity with Defined Physicochemical Identity Enabling Immediate Experimental Deployment

CAS 890633-10-0 is commercially available from multiple suppliers with a standardized purity of 95%, a defined molecular formula (C18H21ClN4), and a molecular weight of 328.84 g/mol . The compound is supplied as a research-grade chemical with the canonical SMILES CCCCNC1=CC(C)=NC2=C(C(C)=NN12)C1=C(Cl)C=CC=C1, enabling unambiguous structure verification . Unlike proprietary clinical candidates such as PD-171729, NBI 30775, or DMP904, which may require material transfer agreements or custom synthesis, CAS 890633-10-0 is accessible through standard chemical procurement channels without intellectual property encumbrances for research use. The defined identity facilitates reproducible experimental conditions, including precise molar calculations for in vitro assays, dose-response studies, and analytical method development.

Research compound procurement Purity specification Pyrazolo[1,5-a]pyrimidine Analytical characterization

Research and Industrial Application Scenarios for N-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-10-0)


CRF1 Receptor Structure-Activity Relationship (SAR) Studies: Isolating the Contribution of the 2-Chlorophenyl Group and N-Butyl Secondary Amine

CAS 890633-10-0 serves as a critical SAR probe for dissecting two independent molecular determinants of CRF1 receptor affinity: the ortho-chloro substituent on the 3-phenyl ring and the N-butyl secondary amine at the 7-position. By comparing this compound against the unsubstituted phenyl secondary amine analog (expected Ki > 500 nM) and the N-propyl secondary amine analog (CAS 890634-61-4, IC50 = 51 nM), researchers can quantify the individual contributions of chlorine substitution and alkyl chain length to target engagement . This scaffold also enables head-to-head comparison with clinical-stage tertiary amine CRF1 antagonists (PD-171729, R121919, DMP904) to evaluate the pharmacological impact of secondary vs tertiary amine geometry at the 7-position . The defined purity (95%) and molecular weight (328.84 g/mol) of CAS 890633-10-0 ensure that concentration-response relationships can be established with precision across radioligand binding, functional cAMP, and ACTH release assays.

Synthetic Intermediate for PET Tracer and Radioligand Development via N-Alkylation of the Secondary Amine Handle

The secondary amine at the 7-position of CAS 890633-10-0 provides a direct synthetic entry point for N-alkylation with fluorinated or radiofluorinated electrophiles, a strategy demonstrated by Stehouwer et al. (2015) for preparing 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as PET tracers . In that published protocol, an N-methyl secondary amine precursor was alkylated with [18F]fluoro-butyl-tosylate to yield a CRF1 PET tracer with logP7.4 = 2.3 and measurable whole-brain uptake in rats (SUV = 2.1 at 10.5 min) . CAS 890633-10-0 can serve as an analogous precursor for generating novel 18F- or 19F-labeled CRF1 probes bearing the 2-chlorophenyl pharmacophore, enabling the exploration of halogen substitution effects on PET tracer brain pharmacokinetics. The lower molecular weight and secondary amine character of CAS 890633-10-0 relative to tertiary amine precursors may also simplify the synthesis of N-fluoroalkyl derivatives with favorable brain penetration properties .

CNS Drug Discovery Programs Evaluating CRF1 Antagonists with Favorable Brain Penetration Profiles

For CNS-penetrant CRF1 antagonist development, CAS 890633-10-0 offers a differentiated physicochemical profile compared to the high-molecular-weight clinical candidates NBI 30775 (MW ~409) and DMP904 (MW ~379) . Its lower molecular weight (328.84 g/mol) aligns with established guidelines for passive blood-brain barrier penetration (MW < 400-500 Da), while the secondary amine provides a single hydrogen bond donor that may modulate P-glycoprotein efflux susceptibility differently than tertiary amines . Although direct brain-to-plasma ratio or CSF concentration data for CAS 890633-10-0 have not been published, the compound can serve as a brain-penetration-optimized starting point for medicinal chemistry campaigns, where the 2-chlorophenyl group provides a defined CRF1 affinity anchor (estimated Ki in the low nanomolar range based on analog data) without the excessive lipophilicity introduced by a second chlorine substituent . Researchers can use CAS 890633-10-0 as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays to empirically benchmark its CNS penetration potential against known CRF1 antagonists.

Quote Request

Request a Quote for N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.